4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of structural motifs, including a dihydroisoquinoline, an indole, and a pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dihydroisoquinoline derivatives, indole derivatives, and pyrrolidinone derivatives. The key steps in the synthesis may involve:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reactions or other cyclization methods.
Attachment of the indole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the pyrrolidinone ring: This can be done through cyclization reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or imines to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes involving dihydroisoquinoline or indole derivatives.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the dihydroisoquinoline core and may have similar biological activities.
Indole derivatives: Compounds containing the indole moiety may exhibit similar pharmacological properties.
Pyrrolidinone derivatives: These compounds may have similar chemical reactivity and applications.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of three distinct structural motifs. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H27N3O2/c1-17-6-7-23-22(12-17)19(14-26-23)9-10-27-16-21(13-24(27)29)25(30)28-11-8-18-4-2-3-5-20(18)15-28/h2-7,12,14,21,26H,8-11,13,15-16H2,1H3 |
InChI Key |
PCVAWJGYTUQMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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